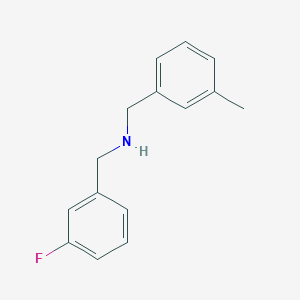N-(3-Fluorobenzyl)-3-methylbenzylamine
CAS No.: 1042542-44-8
Cat. No.: VC8365648
Molecular Formula: C15H16FN
Molecular Weight: 229.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1042542-44-8 |
|---|---|
| Molecular Formula | C15H16FN |
| Molecular Weight | 229.29 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-N-[(3-methylphenyl)methyl]methanamine |
| Standard InChI | InChI=1S/C15H16FN/c1-12-4-2-5-13(8-12)10-17-11-14-6-3-7-15(16)9-14/h2-9,17H,10-11H2,1H3 |
| Standard InChI Key | SNDAHDOJRSPFIN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F |
| Canonical SMILES | CC1=CC(=CC=C1)CNCC2=CC(=CC=C2)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
N-(3-Fluorobenzyl)-2-methylbenzylamine belongs to the class of substituted benzylamines. Its IUPAC name, 1-(3-fluorophenyl)-N-[(2-methylphenyl)methyl]methanamine, reflects its bifunctional aromatic structure. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.29 g/mol | |
| Exact Mass | 229.127 g/mol | |
| LogP (Octanol-Water) | 3.81 | |
| Topological Polar Surface Area | 12.03 Ų |
The compound’s SMILES notation () and InChIKey (JJWCQOAYIPNKPL-UHFFFAOYSA-N) provide unambiguous structural identifiers. The fluorine atom at the meta position on the benzyl group and the methyl group at the ortho position on the second benzyl ring influence electronic distribution and steric interactions, which are critical for reactivity and biological interactions.
Spectroscopic and Physicochemical Data
While experimental data on boiling/melting points and density are unavailable, the compound’s logP value (3.81) suggests moderate lipophilicity, favoring membrane permeability in biological systems . The low polar surface area (12.03 Ų) further supports potential blood-brain barrier penetration . Comparative analysis with 3-fluoro-N-methylbenzylamine (CAS 90389-84-7), a simpler analog, reveals distinct differences:
| Property | N-(3-Fluorobenzyl)-2-Methylbenzylamine | 3-Fluoro-N-Methylbenzylamine |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 229.29 g/mol | 139.17 g/mol |
| Boiling Point | Not reported | 183–184°C |
| Density | Not reported | 1.015 g/mL |
The larger molecular weight and extended aromatic system of N-(3-fluorobenzyl)-2-methylbenzylamine likely enhance binding to hydrophobic pockets in proteins compared to its smaller analog .
Synthesis and Reaction Pathways
Primary Synthesis Route
The compound is synthesized via a two-step reductive amination process:
-
Aldol-Cannizzaro Reaction: 3-Fluorobenzyl chloride reacts with 2-methylbenzylamine in the presence of a base (e.g., KCO) to form a Schiff base intermediate.
-
Reduction: The intermediate is reduced using NaBH under mild conditions, yielding the final amine product with high regioselectivity.
This method achieves yields >70% and avoids harsh conditions that could degrade the fluorine substituent.
Applications in Medicinal Chemistry
Structure-Activity Relationships (SAR)
-
Fluorine Position: Meta-fluorine (as in this compound) may reduce steric hindrance compared to para-substituted analogs, improving target engagement .
-
Methyl Group: The ortho-methyl group on the benzyl ring increases hydrophobicity, potentially enhancing blood-brain barrier penetration.
Role in Organic Synthesis
Building Block for Complex Molecules
The compound serves as a precursor for:
-
Heterocycles: Cyclization with thioureas forms benzothiazoles, valuable in materials science.
-
Chiral Ligands: Coordination with transition metals (e.g., Pd, Cu) generates catalysts for asymmetric hydrogenation.
Comparison with Non-Fluorinated Analogs
Fluorine’s electronegativity increases the compound’s stability against oxidative degradation compared to non-fluorinated benzylamines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume